molecular formula C21H19N3OS B15085702 4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone CAS No. 302824-31-3

4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone

Cat. No.: B15085702
CAS No.: 302824-31-3
M. Wt: 361.5 g/mol
InChI Key: DFOLEGAOCWFUAD-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-(benzyloxy)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

  • Dissolve 4-(benzyloxy)benzaldehyde in ethanol.
  • Add N-phenylthiosemicarbazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(benzyloxy)benzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern and the presence of both benzyloxy and thiosemicarbazone groups. This combination imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

302824-31-3

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

1-phenyl-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C21H19N3OS/c26-21(23-19-9-5-2-6-10-19)24-22-15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H2,23,24,26)/b22-15+

InChI Key

DFOLEGAOCWFUAD-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.